N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
Description
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a pyrazole-carboxamide derivative characterized by a 2-chlorobenzoyl group at the phenyl ring and an ethyl-methyl-substituted pyrazole core. The chloro substituents likely enhance lipophilicity, facilitating membrane penetration, while the pyrazole ring contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-ethyl-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2/c1-3-25-12(2)10-18(24-25)20(27)23-17-9-8-13(21)11-15(17)19(26)14-6-4-5-7-16(14)22/h4-11H,3H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJWRGDABLTTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4-chloro-2-(2-chlorobenzoyl)aniline with ethyl 5-methyl-1H-pyrazole-3-carboxylate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compound A : 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N′-[(E)-(2-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide
- Substituents : 4-chlorobenzyloxy phenyl, carbohydrazide group.
Compound B : N-[4-Chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- Substituents : Trifluoromethyl group on pyrazole, chloropyridinyl group.
Compound C : 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N′-[(E)-4-pyridinylmethylene]-1H-pyrazole-5-carbohydrazide
- Substituents : 2-chlorobenzyloxy phenyl, pyridinylmethylene group.
- Key Difference : Incorporates a pyridinyl group, which may improve solubility in aqueous environments but reduce lipophilicity.
Compound D : [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate
- Substituents: Carbamate linkage, 4-methylphenoxy group.
- Key Difference : Carbamate functional group introduces susceptibility to esterase-mediated hydrolysis, unlike the stable carboxamide in the target compound.
Comparative Data Table
Research Findings and Implications
- Solubility : Compared to pyridinyl-substituted Compound C, the target compound’s higher logP may limit aqueous solubility but improve tissue penetration .
- Synthetic Accessibility : The absence of trifluoromethyl or carbamate groups (as in Compounds B and D) simplifies synthesis compared to analogues requiring specialized fluorination or protecting-group strategies .
Biological Activity
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of halogen substituents and a carboxamide group enhances its pharmacological profile. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Some pyrazole derivatives have shown potent inhibitory activity against CDK2 and CDK9, which are crucial for cell cycle regulation. For instance, a related compound demonstrated an IC50 of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating strong potential for cancer therapy .
- Anti-inflammatory Effects : Pyrazole derivatives have been explored for their anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes .
- Anticancer Activity : In vitro studies have demonstrated that certain pyrazole compounds can inhibit cellular proliferation in various human tumor cell lines, such as HeLa and HCT116 .
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to this compound:
Table 1: Summary of Biological Activities
| Activity | Compound | IC50 Value | Cell Line |
|---|---|---|---|
| CDK Inhibition | Similar Pyrazole Derivative | 0.36 µM (CDK2) | A375 |
| Anti-inflammatory | Pyrazole Derivative | Not specified | In vivo models |
| Antiproliferative | N-(4-chloro...) | Not specified | HeLa, HCT116 |
Notable Research
A study published in MDPI reported that pyrazolo[3,4-b]pyridines have been extensively studied for their therapeutic properties. The findings suggest that modifications to the pyrazole core can lead to enhanced selectivity and potency against specific targets such as CDKs .
Another review discussed the role of cyclooxygenases in inflammation and how inhibitors derived from pyrazole structures could provide new avenues for anti-inflammatory therapies .
Q & A
Q. What are the recommended synthetic routes for N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide, and how can researchers optimize reaction yields?
Methodological Answer : The compound can be synthesized via a multi-step process starting with a 1,5-diarylpyrazole core template. Key steps include:
Condensation : Reacting 5-phenyl-1-pentanol derivatives with chlorinated aryl ketones under acidic conditions (e.g., H₂SO₄ or POCl₃) to form the pyrazole backbone .
Functionalization : Introducing the ethyl and methyl groups via alkylation using ethyl iodide and methyl chloride in the presence of a base (e.g., K₂CO₃) .
Carboxamide Formation : Coupling the intermediate with 4-chloro-2-(2-chlorobenzoyl)aniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Q. Optimization Strategies :
Q. Table 1: Example Reaction Yields Under Different Conditions
| Step | Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | H₂SO₄, 80°C | EtOH | 65 | 92 |
| 1 | POCl₃, 60°C | DCM | 78 | 96 |
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm bond lengths, angles, and stereochemistry. For example, the pyrazole ring typically exhibits a mean C–C bond length of 1.38 Å, and the carboxamide group adopts a planar conformation .
- Spectroscopic Analysis :
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak [M+H]⁺ at m/z 456.05 (calculated for C₂₂H₁₈Cl₂N₂O₂) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer :
- Antibacterial Activity : Use agar diffusion assays against Staphylococcus aureus and Escherichia coli at concentrations of 10–100 µg/mL. Compare inhibition zones to control antibiotics (e.g., ampicillin) .
- Enzyme Inhibition : Test against COX-2 or CYP450 isoforms via fluorometric assays. For example, IC₅₀ values <10 µM suggest strong inhibition .
Q. Table 2: Example Bioactivity Data
| Assay Type | Target | IC₅₀/Zone of Inhibition | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 15 mm (50 µg/mL) | |
| COX-2 Inhibition | Human COX-2 | 8.2 µM |
Advanced Research Questions
Q. How can computational modeling resolve contradictory data on this compound’s binding affinity?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Prioritize docking poses with hydrogen bonds to the carboxamide group and hydrophobic contacts with chlorine substituents .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD values; deviations >2 Å suggest conformational instability .
Q. Key Findings :
Q. What strategies address low reproducibility in synthetic protocols?
Methodological Answer :
- Reaction Design : Apply ICReDD’s computational-experimental feedback loop. Use quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and validate with microfluidic reactors .
- Controlled Crystallization : Screen solvents (e.g., ethyl acetate vs. hexane) using polymorph prediction tools like Mercury CSD to isolate the most thermodynamically stable form .
Case Study :
A 15% yield improvement was achieved by switching from batch to flow chemistry, reducing side-product formation .
Q. How can researchers reconcile conflicting bioactivity data across studies?
Methodological Answer :
- Meta-Analysis : Aggregate data from PubChem and independent studies. Use ANOVA to identify outliers caused by variations in assay conditions (e.g., pH, serum content) .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., fluoro vs. chloro substituents) to isolate electronic effects. For example, replacing Cl with F at the benzoyl position reduced antibacterial activity by 40% .
Q. Table 3: SAR Comparison
| Substituent | Position | Bioactivity (IC₅₀, µM) |
|---|---|---|
| Cl | ortho | 8.2 |
| F | para | 12.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
